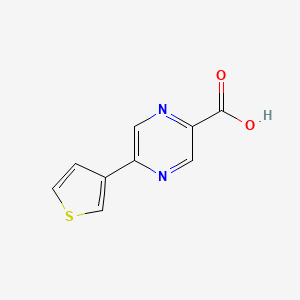
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine . The intermediate product, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, can then undergo further reactions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
科学研究应用
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the binding of NADPH to Mycobacterium tuberculosis Fatty Acid Synthase I, thereby exerting antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: An intermediate in the synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid.
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide: A compound with similar pyrazine and thiophene structures, used in antimicrobial research.
Uniqueness
This compound stands out due to its dual heterocyclic structure, which combines the properties of both thiophene and pyrazine rings
属性
CAS 编号 |
1286777-22-7 |
|---|---|
分子式 |
C9H6N2O2S |
分子量 |
206.22 g/mol |
IUPAC 名称 |
5-thiophen-3-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-4-10-7(3-11-8)6-1-2-14-5-6/h1-5H,(H,12,13) |
InChI 键 |
GPJLXYWPAQLOLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CN=C(C=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















